
Ethylenebis(9-fluorenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylenebis(9-fluorenyl)zirconium dichloride is a metallocene compound that features a zirconium atom coordinated to two 9-fluorenyl groups and two chloride ions
Preparation Methods
Ethylenebis(9-fluorenyl)zirconium dichloride can be synthesized through a reaction involving zirconium tetrachloride and 9-fluorenyl lithium. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general synthetic route involves the following steps:
- Preparation of 9-fluorenyl lithium by reacting 9-fluorenyl with lithium metal.
- Reaction of 9-fluorenyl lithium with zirconium tetrachloride to form this compound.
Chemical Reactions Analysis
Ethylenebis(9-fluorenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Oxidation and Reduction: The zirconium center can undergo oxidation or reduction, altering the oxidation state of the metal.
Polymerization: This compound is particularly noted for its ability to catalyze the polymerization of olefins, such as ethylene and propylene, to form high molecular weight polymers.
Common reagents used in these reactions include alkylating agents, reducing agents, and olefins. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethylenebis(9-fluorenyl)zirconium dichloride has a wide range of applications in scientific research, particularly in the field of polymer chemistry. Some of its notable applications include:
Catalysis: It is used as a catalyst in the polymerization of olefins to produce polyethylene and polypropylene.
Material Science: The polymers produced using this catalyst have unique properties that are useful in various industrial applications.
Organometallic Chemistry: It serves as a model compound for studying the behavior of metallocene catalysts and their interactions with different substrates
Mechanism of Action
The mechanism by which ethylenebis(9-fluorenyl)zirconium dichloride exerts its catalytic effects involves the coordination of olefin molecules to the zirconium center, followed by insertion into the zirconium-carbon bond. This process is repeated, leading to the formation of long polymer chains. The molecular targets involved in this mechanism are the olefin molecules, and the pathways include coordination and insertion steps .
Comparison with Similar Compounds
Ethylenebis(9-fluorenyl)zirconium dichloride can be compared to other metallocene compounds such as:
Bis(cyclopentadienyl)zirconium dichloride: Similar in structure but with cyclopentadienyl ligands instead of 9-fluorenyl.
Ethylenebis(indenyl)zirconium dichloride: Features indenyl ligands, which can influence the catalytic activity and selectivity.
Dimethylsilylenebis(indenyl)zirconium dichloride: Contains a dimethylsilylene bridge, affecting the steric and electronic properties of the catalyst.
The uniqueness of this compound lies in its specific ligand environment, which can lead to different catalytic behaviors and polymer properties compared to other metallocenes.
Properties
Molecular Formula |
C28H20Cl2Zr |
|---|---|
Molecular Weight |
518.6 g/mol |
InChI |
InChI=1S/C28H20.2ClH.Zr/c1-5-13-23-19(9-1)20-10-2-6-14-24(20)27(23)17-18-28-25-15-7-3-11-21(25)22-12-4-8-16-26(22)28;;;/h1-16H,17-18H2;2*1H;/q;;;+2/p-2 |
InChI Key |
NQUACBYLPJTHRF-UHFFFAOYSA-L |
Canonical SMILES |
C1=C[C]2[C]3C=CC=C[C]3[C]([C]2C=C1)CC[C]4[C]5C=CC=C[C]5[C]6[C]4C=CC=C6.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-amino-3-(3,5-dicarboxyphenyl)-5-propan-2-ylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13734368.png)
![3,3'-Dioxybis[3,5,5-trimethyl-1,2-dioxolane]](/img/structure/B13734375.png)
![butyl 4-[3-(3-piperidin-1-ylpropoxy)indazol-1-yl]benzoate](/img/structure/B13734377.png)
![diethyl-[2-[(4-pentoxyphenyl)carbamoyloxy]propyl]azanium;chloride](/img/structure/B13734382.png)
![Disodium;5-[[4-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]benzoyl]amino]phenyl]diazenyl]-2-hydroxybenzoate](/img/structure/B13734391.png)


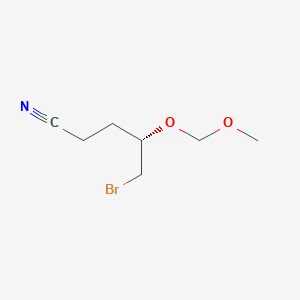
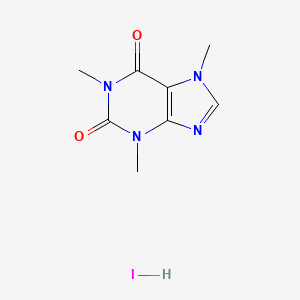
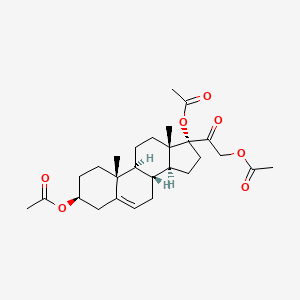
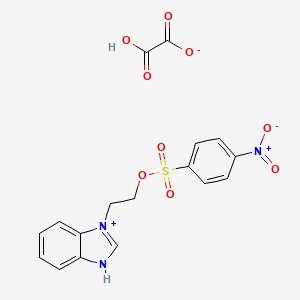
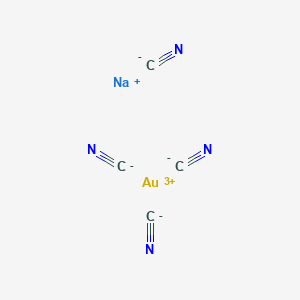
![N-[2-(2-aminoethoxy)ethyl]acetamide](/img/structure/B13734433.png)
